molecular formula C21H38O3 B13759591 2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 25525-75-1

2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B13759591
CAS No.: 25525-75-1
M. Wt: 338.5 g/mol
InChI Key: AGMHUAMNZCJLBA-NQLNTKRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate is an organic compound that belongs to the class of fatty acid esters It is characterized by the presence of a methoxyethyl group attached to an octadecadienoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 9,12-octadecadienoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the octadecadienoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the formulation of cosmetics, lubricants, and bio-based materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects could be mediated through the modulation of inflammatory signaling pathways and cytokine production.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
  • 2-Methoxyethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

Uniqueness

2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific double bond configuration (9Z,12Z) and the presence of a methoxyethyl ester group. This configuration imparts distinct chemical and biological properties compared to its analogs with different double bond positions or additional double bonds.

Properties

CAS No.

25525-75-1

Molecular Formula

C21H38O3

Molecular Weight

338.5 g/mol

IUPAC Name

2-methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C21H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-

InChI Key

AGMHUAMNZCJLBA-NQLNTKRDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCOC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.